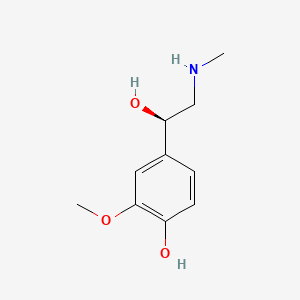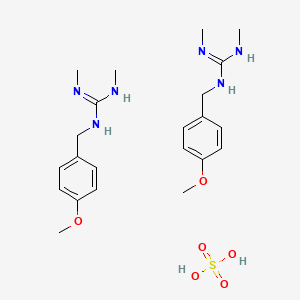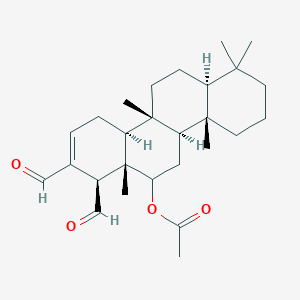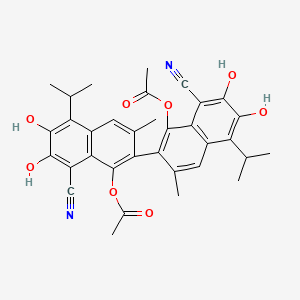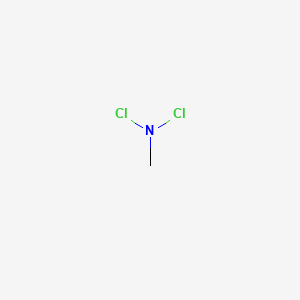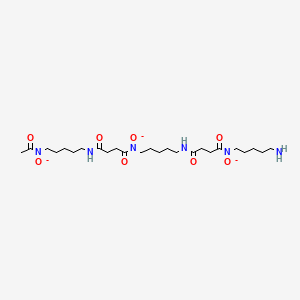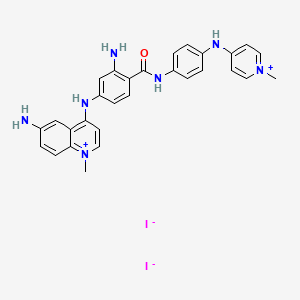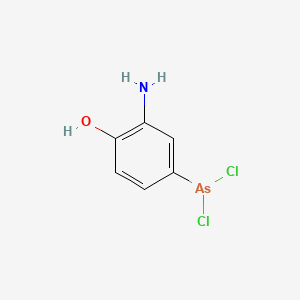
Dichlorophenarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclorofenarsina es un compuesto organoarsénico con la fórmula molecular C6H6AsCl2NO. Es conocida por sus potentes propiedades antisifilíticas y se ha utilizado en medicina veterinaria para tratar infecciones por dirofilaria canina . El compuesto exhibe efectos rápidos en las reacciones serológicas en la sífilis temprana, convirtiéndolo en un valioso agente terapéutico en contextos médicos específicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de diclorofenarsina generalmente involucra la reacción de un dicloruro arsenioso con una amina aromática. El proceso se puede resumir de la siguiente manera:
Materiales de Salida: Dicloruro arsenioso y una amina aromática.
Condiciones de Reacción: La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación. Solventes como el etanol o el metanol se utilizan comúnmente.
Procedimiento: El dicloruro arsenioso se agrega a la amina aromática bajo condiciones controladas de temperatura, típicamente alrededor de 0-5°C. La mezcla se agita y se deja reaccionar, formando diclorofenarsina.
Métodos de Producción Industrial: La producción industrial de diclorofenarsina sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Manejo a Granel de Reactivos: Se manejan grandes cantidades de dicloruro arsenioso y amina aromática en reactores industriales.
Ambiente de Reacción Controlado: La reacción se lleva a cabo en un ambiente controlado para garantizar la seguridad y la eficiencia.
Purificación: El producto se purifica utilizando técnicas como la recristalización o la destilación para obtener diclorofenarsina de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: La diclorofenarsina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos de arsénico.
Reducción: Las reacciones de reducción pueden convertir la diclorofenarsina en sus compuestos arseniosos correspondientes.
Sustitución: Los átomos de cloro en la diclorofenarsina se pueden sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reemplazar los átomos de cloro.
Productos Principales:
Productos de Oxidación: Óxidos de arsénico.
Productos de Reducción: Compuestos arseniosos.
Productos de Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La diclorofenarsina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para otros compuestos organoarsénicos.
Biología: El compuesto se estudia por sus efectos en los sistemas biológicos, particularmente en el contexto de sus propiedades antisifilíticas.
Medicina: La diclorofenarsina se ha utilizado en el tratamiento de la sífilis y las infecciones por dirofilaria canina.
Industria: Se emplea en la producción de otros compuestos organoarsénicos y como intermediario químico en varios procesos industriales
Mecanismo De Acción
El mecanismo de acción de la diclorofenarsina implica su interacción con moléculas biológicas:
Objetivos Moleculares: El compuesto se dirige a proteínas y enzimas involucradas en las vías metabólicas de los patógenos.
Vías Involucradas: La diclorofenarsina interrumpe la función de estas proteínas, lo que lleva a la inhibición del crecimiento y la replicación de los patógenos.
Efectos: Las propiedades antisifilíticas del compuesto se atribuyen a su capacidad para interferir con los procesos metabólicos de la bacteria Treponema pallidum
Comparación Con Compuestos Similares
La diclorofenarsina se puede comparar con otros compuestos organoarsénicos como:
Trióxido de Arsénico: Se utiliza en el tratamiento de la leucemia promielocítica aguda.
Melarsoprol: Se utiliza en el tratamiento de la tripanosomiasis africana.
Pentóxido de Arsénico: Se utiliza en la producción de insecticidas y herbicidas.
Singularidad: La diclorofenarsina es única debido a su acción rápida contra la sífilis y su uso específico en medicina veterinaria. A diferencia de otros compuestos organoarsénicos, tiene un mecanismo de acción distinto y un conjunto específico de aplicaciones .
Propiedades
Número CAS |
455-83-4 |
|---|---|
Fórmula molecular |
C6H6AsCl2NO |
Peso molecular |
253.94 g/mol |
Nombre IUPAC |
2-amino-4-dichloroarsanylphenol |
InChI |
InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2 |
Clave InChI |
GCFPPDBNEBHYGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O |
SMILES canónico |
C1=CC(=C(C=C1[As](Cl)Cl)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


